5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
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Overview
Description
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide typically involves the reaction of 5,6-dimethoxybenzo[b]thiophene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxy groups may enhance its binding affinity to certain receptors, modulating their function.
Comparison with Similar Compounds
5,6-Dimethoxybenzo[b]thiophene: The parent compound without the carbohydrazide group.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: A carboxylic acid derivative.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester: A methyl ester derivative.
Uniqueness: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications.
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
5,6-dimethoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(14)13-12)17-9(6)5-8(7)16-2/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
DMGLYWYXVRFJKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)NN)OC |
Origin of Product |
United States |
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